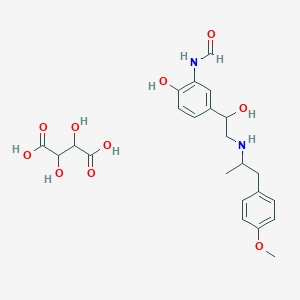

(S,S)-FormoterolD-Tartrate

Description

(S,S)-Formoterol D-Tartrate is one of the two enantiomers of racemic formoterol, a long-acting β2-adrenoceptor (β2AR) agonist used primarily as a bronchodilator in respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma. In racemic formoterol, the (S,S)-enantiomer constitutes 50% of the mixture but contributes minimally to therapeutic effects, prompting the development of purified (R,R)-formoterol (arformoterol) to optimize efficacy .

Properties

Molecular Formula |

C23H30N2O10 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

FCSXYHUNDAXDRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-FormoterolD-Tartrate involves several steps, starting from commercially available precursors. The key steps include:

Chiral Resolution: The separation of the (S,S)-enantiomer from the racemic mixture.

Coupling Reactions: Formation of the formoterol structure through coupling reactions involving appropriate reagents and catalysts.

Tartaric Acid Salt Formation: The final step involves the reaction of (S,S)-Formoterol with tartaric acid to form the tartrate salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chiral resolution techniques, such as chromatography or crystallization, followed by the synthesis steps mentioned above. The process is optimized for high yield and purity to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(S,S)-FormoterolD-Tartrate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S,S)-FormoterolD-Tartrate is extensively used in scientific research, particularly in the fields of:

Chemistry: Studying its reactivity and synthesis.

Biology: Investigating its effects on cellular processes.

Medicine: Developing treatments for respiratory diseases.

Industry: Formulating inhalation products for asthma and COPD.

Mechanism of Action

(S,S)-FormoterolD-Tartrate exerts its effects by binding to β2-adrenergic receptors in the bronchial smooth muscle. This binding activates adenylate cyclase, increasing cyclic AMP levels, which leads to muscle relaxation and bronchodilation. The molecular targets include β2-adrenergic receptors, and the pathways involve cyclic AMP and protein kinase A.

Comparison with Similar Compounds

Pharmacodynamic and Clinical Efficacy

- Bronchodilation : In COPD patients, nebulized arformoterol (15 µg, pure (R,R)-enantiomer) demonstrated a 19.1% mean increase in trough FEV₁, outperforming 12 µg and 24 µg racemic formoterol (16.0% and 18.2%, respectively) . This suggests that the (S,S)-enantiomer in racemic formoterol may attenuate the bronchodilatory effects of (R,R)-formoterol.

- Calcium Signaling: In murine airway smooth muscle cells, racemic formoterol and (R,R)-formoterol showed equivalent potency in reversing methacholine-induced Ca²⁺ oscillations and reducing Ca²⁺ sensitivity.

Pharmacokinetics

- Plasma Exposure: Plasma concentrations of (R,R)-formoterol were similar between 15 µg arformoterol and 12 µg racemic formoterol, but 40% lower than 24 µg racemic formoterol. No chiral interconversion (i.e., conversion of (S,S) to (R,R)) was observed with arformoterol .

- Urinary Excretion : After oral administration of racemic formoterol, 37.8% of the dose was excreted in urine. The (S,S)-enantiomer was excreted predominantly as unchanged drug (median 3.5% of dose), while (R,R)-formoterol was primarily metabolized to glucuronide conjugates (median 21.0% of dose). Total (R,R)-formoterol excretion (unchanged + conjugate) exceeded (S,S)-formoterol .

Anti-Proliferative Effects

Racemic formoterol inhibits proliferation of pulmonary artery vascular smooth muscle (PAVSM) cells induced by thrombin and hypoxia.

Comparison with (R,R)-Formoterol (Arformoterol)

Efficacy and Receptor Affinity

- β2AR Selectivity : (R,R)-formoterol has 1,000-fold higher β2AR affinity than (S,S)-formoterol, translating to improved bronchodilation and faster onset of action (comparable to salbutamol) .

- Dose Efficiency : In clinical studies, 15 µg arformoterol achieved equivalent (R,R)-formoterol plasma exposure to 12 µg racemic formoterol (which contains 6 µg (R,R)-formoterol), highlighting its pharmacokinetic efficiency .

Comparison with Other β2AR Agonists

Albuterol and Salmeterol

Combination Therapies

- Aclidinium/Formoterol : In indirect comparisons, this combination improved lung function more effectively than tiotropium, with comparable safety .

Data Tables

Biological Activity

(S,S)-Formoterol D-tartrate, an enantiomer of the more pharmacologically active (R,R)-formoterol, is a compound of interest primarily in the context of its biological activity and therapeutic potential. While the (R,R) isomer is recognized for its bronchodilator effects, the (S,S) form has been shown to exhibit significantly different biological properties. This article delves into the biological activity of (S,S)-formoterol D-tartrate, exploring its pharmacological profile, efficacy, and implications in clinical settings.

- Chemical Structure : Formoterol is a chiral molecule with two enantiomers: (R,R) and (S,S). The molecular formula for both isomers is , and they differ in their spatial arrangement around the chiral centers.

- Molecular Weight : Approximately 313.36 g/mol.

(S,S)-Formoterol exhibits a markedly lower affinity for the beta-2 adrenergic receptor compared to its (R,R) counterpart. Research indicates that:

- The binding affinity of (R,R)-formoterol to human beta-2 adrenoceptors is approximately 1000 times greater than that of (S,S)-formoterol, with reported values of 2.9 nM for (R,R) and 3100 nM for (S,S) .

- The activation of beta-2 receptors by (R,R)-formoterol leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchial smooth muscle relaxation. In contrast, (S,S)-formoterol does not elicit significant cAMP modulation .

Biological Effects

- Bronchodilation : Clinical studies have shown that (S,S)-formoterol lacks significant bronchodilator activity. In vivo experiments demonstrated that it did not inhibit bronchoconstriction induced by histamine or antigen exposure in sensitized guinea pigs .

- Toxicity Profile : The minimum lethal intravenous dose was determined to be 50 mg/kg for (S,S)-formoterol, indicating a lower toxicity threshold compared to the (R,R) isomer .

Clinical Implications

The distinction between the biological activities of the two enantiomers has critical implications for therapeutic applications:

- Efficacy in Asthma and COPD : The therapeutic benefits attributed to formoterol in treating asthma and chronic obstructive pulmonary disease (COPD) are predominantly due to the (R,R) isomer. The presence of (S,S)-formoterol in racemic mixtures may contribute to adverse effects without providing therapeutic benefits .

| Isomer | Affinity for β2 Receptor | Bronchodilator Activity | Toxicity |

|---|---|---|---|

| (R,R) | High (~2.9 nM) | Significant | Higher lethal dose (~100 mg/kg) |

| (S,S) | Low (~3100 nM) | None | Lower lethal dose (~50 mg/kg) |

Case Studies

- Study on Efficacy : A randomized controlled trial comparing nebulized arformoterol and racemic formoterol showed that changes in airway function correlated with concentrations of (R,R)-formoterol, while no significant effects were noted from (S,S)-formoterol .

- Metabolic Studies : Investigations into metabolic pathways revealed that while both enantiomers are metabolized, the presence of (S,S)-formoterol could potentially interfere with the metabolism and efficacy of the active isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.